molecular formula C11H13NO2 B1622706 3,4-Dihydro-1(2H)-quinolineacetic acid CAS No. 845264-90-6

3,4-Dihydro-1(2H)-quinolineacetic acid

Cat. No.: B1622706
CAS No.: 845264-90-6
M. Wt: 191.23 g/mol
InChI Key: IBNYPYJMTVXJSZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1(2H)-quinolineacetic acid is a heterocyclic organic compound that features a quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring system is known for its presence in many biologically active molecules, making derivatives of quinoline valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1(2H)-quinolineacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of acidic or basic catalysts. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1(2H)-quinolineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-Dihydro-1(2H)-quinolineacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of quinoline are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1(2H)-quinolineacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring system can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar ring system but lacking the acetic acid moiety.

    Isoquinoline: An isomeric form with the nitrogen atom in a different position.

    Tetrahydroquinoline: A more saturated derivative with additional hydrogen atoms.

Uniqueness

3,4-Dihydro-1(2H)-quinolineacetic acid is unique due to the presence of both the quinoline ring and the acetic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNYPYJMTVXJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403034
Record name 3,4-Dihydro-1(2H)-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845264-90-6
Record name 3,4-Dihydro-1(2H)-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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